Benzo(c)thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride
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Overview
Description
Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride is a complex organic compound with a unique structure that includes a benzo©thiophene core
Preparation Methods
The synthesis of Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride involves several steps. The synthetic route typically starts with the preparation of the benzo©thiophene core, followed by the introduction of the carboxylic acid group. The next steps involve the addition of the 1,3-dihydro-3,3-dimethyl group and the 3-(dimethylamino)propyl group. Finally, the ethyl ester is formed, and the compound is converted to its hydrochloride salt form. Industrial production methods may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of specific catalysts to increase yield and purity.
Chemical Reactions Analysis
Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzo©thiophene-1-carboxylic acid, 1,3-dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)-, ethyl ester, hydrochloride can be compared with other similar compounds, such as:
Benzo©thiophene derivatives: These compounds share the benzo©thiophene core but differ in their functional groups and side chains.
Carboxylic acid derivatives: These compounds have a carboxylic acid group but may have different core structures.
Ethyl ester derivatives: These compounds have an ethyl ester group but may have different core structures and functional groups
Properties
CAS No. |
26106-16-1 |
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Molecular Formula |
C18H28ClNO2S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-(1-ethoxycarbonyl-3,3-dimethyl-2-benzothiophen-1-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C18H27NO2S.ClH/c1-6-21-16(20)18(12-9-13-19(4)5)15-11-8-7-10-14(15)17(2,3)22-18;/h7-8,10-11H,6,9,12-13H2,1-5H3;1H |
InChI Key |
CDCQMRSEXDFGDX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(C2=CC=CC=C2C(S1)(C)C)CCC[NH+](C)C.[Cl-] |
Origin of Product |
United States |
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